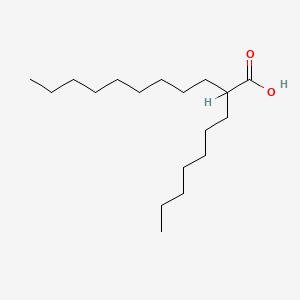

2-Heptylundecanoic Acid

Descripción

Overview of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more alkyl branches on their carbon backbone. acs.org They are common components in various organisms, particularly in the cell membranes of bacteria, and are also found in ruminant-derived food products like dairy and meat. acs.orgdellait.com

In biological systems, BCFAs play several crucial roles. They are integral to maintaining cell membrane fluidity and stability, especially in bacteria, where they help the organism adapt to environmental changes. dellait.comfrontiersin.org The position of the methyl group, as in iso- and anteiso-BCFAs, influences the physical properties of the membrane. acs.org Recent research has highlighted their involvement in a variety of metabolic processes. researchgate.net Studies suggest BCFAs can influence lipid metabolism, inflammation, and gut microbiota. dellait.comresearchgate.net They are produced by intestinal microbiota through the fermentation of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. frontiersin.org Ongoing research continues to explore their potential effects on metabolic health, including anti-inflammatory and neuroprotective actions. researchgate.net

Significance of 2-Heptylundecanoic Acid in Contemporary Research Paradigms

This compound, also known by the common name isostearic acid, is primarily a synthetic compound of interest in chemical and industrial research rather than a direct player in biological signaling pathways. chemicalbook.comscbt.com Its significance lies in its utility as a versatile building block in organic synthesis. angenechemical.com The branched structure of this compound provides steric hindrance that can be exploited to create molecules with enhanced stability and specific lubricating or emulsifying properties. angenechemical.commolnova.com

In contemporary research, this compound and its derivatives are investigated for a range of applications. It serves as a precursor in the synthesis of esters, amides, and other specialty chemicals. angenechemical.com For example, it is used in the preparation of esters for cosmetic formulations and as a component in the synthesis of lubricants. molnova.comgoogle.com Recent studies have also incorporated it into the synthesis of novel ionizable lipids for advanced therapeutic delivery systems, such as lipid nanoparticles for mRNA applications. biorxiv.org Its role as a chemical intermediate allows for the development of new materials and functional products across the pharmaceutical, cosmetic, and chemical industries. molnova.commolnova.com

Data on this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 22890-21-7 | scbt.comnih.gov |

| Molecular Formula | C18H36O2 | scbt.comnih.gov |

| Molecular Weight | 284.48 g/mol | chemicalbook.comscbt.com |

| Synonyms | Isostearic Acid, Heptadecane-8-carboxylic Acid | chemicalbook.comscbt.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-heptylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZIMEJTDZWVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014388 | |

| Record name | Isostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22890-21-7 | |

| Record name | 2-Heptylundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYLUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Potential Therapeutic Implications of 2 Heptylundecanoic Acid

Antimicrobial Properties of 2-Heptylundecanoic Acid and its Derivatives

This compound, a branched-chain fatty acid, has demonstrated notable antimicrobial properties. Its unique structure contributes to its ability to interfere with microbial cells.

Mechanisms Underlying Antimicrobial Action

Fatty acids, including this compound, exert their antimicrobial effects through various mechanisms, primarily targeting the integrity and function of the microbial cell membrane. nih.govresearchgate.net One of the primary modes of action is the disruption of the cell membrane. nih.gov The lipophilic nature of the fatty acid allows it to insert into the bacterial membrane, leading to increased fluidity and permeability. This disruption compromises the membrane's role as a selective barrier, causing leakage of essential intracellular components and ultimately leading to cell death. nih.gov

Another significant mechanism is the interference with cellular energy production. By disrupting the proton motive force across the membrane, these fatty acids can uncouple oxidative phosphorylation, thereby inhibiting ATP synthesis. nih.gov Furthermore, fatty acids can impede the electron transport chain, a critical process for cellular respiration in many pathogens. nih.gov Inhibition of the synthesis of essential macromolecules like DNA, RNA, and proteins is another way fatty acids can suppress microbial growth. researchgate.net They can also interfere with the activity of crucial enzymes necessary for various metabolic pathways within the pathogen. mdpi.com

Efficacy against Bacterial and Fungal Pathogens in Vitro

The efficacy of this compound and other fatty acids has been evaluated against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the provided search results, the general activity of fatty acids is well-documented. For instance, related fatty acids have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. nih.govnih.gov The antibacterial effects are also observed against some Gram-negative bacteria, although often to a lesser extent due to the protective outer membrane of these bacteria. nih.govmdpi.com

In the realm of antifungal activity, fatty acids have shown promise against various fungal species. mdpi.com For example, studies have demonstrated the inhibitory effects of certain fatty acids against pathogenic fungi like Candida albicans and various species of Trichophyton and Fusarium. mdpi.comfrontiersin.org The lipophilic nature of these compounds allows them to effectively target and disrupt the fungal cell membrane, which is a key factor in their antifungal action. mdpi.com

Interactive Data Table: In Vitro Antimicrobial Activity of Various Fatty Acids (Illustrative)

This table provides illustrative examples of the antimicrobial efficacy of different fatty acids against various pathogens to contextualize the potential of this compound.

| Fatty Acid/Extract | Test Organism | Activity (MIC/Inhibition Zone) |

| Ethyl acetate (B1210297) fraction of Ricinus communis | Staphylococcus aureus | 20.33 mm inhibition zone at 400 mg/ml; MIC of 1.5625 mg/ml nih.gov |

| Ethyl acetate fraction of Ricinus communis | Clinical E. coli | 14.67 mm inhibition zone at 400 mg/ml nih.gov |

| Ethyl acetate fraction of Ricinus communis | Candida albicans | MIC of 16.67 mg/ml nih.gov |

| Toluquinol | Xanthomonas oryzae pv. oryzae | MIC of 0.78 μg/ml frontiersin.org |

| Toluquinol | Ralstonia solanacearum | MIC of 6.25 μg/ml frontiersin.org |

| Salicylic Acid | Various Bacteria | MIC between 250 and 500 μg/mL mdpi.com |

| Gallic Acid | C. albicans, C. glabrata | MIC between 12 and 100 μg/mL mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

This compound is implicated in modulating the body's inflammatory and immune responses, a characteristic shared by many fatty acids.

Cellular and Molecular Pathways of Anti-inflammatory Modulation

The anti-inflammatory actions of fatty acids are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. nih.gov A central target is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govplos.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Some fatty acids can inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory response. nih.govrsc.org For instance, heptadecanoic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response through the NF-κB pathway in microglial cells. rsc.org

Another important pathway is the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cellular responses to inflammatory stimuli. nih.gov By modulating MAPK signaling, fatty acids can influence the production of inflammatory mediators. plos.org Additionally, some fatty acids can interact with and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation. mdpi.com Activation of PPARs can lead to the suppression of inflammatory gene expression. mdpi.com Fatty acids can also inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com

Influence on Cytokine Expression and Immune Cell Responses

The immunomodulatory effects of this compound and related fatty acids extend to their influence on cytokine production and the behavior of various immune cells. Fatty acids can modulate the balance between pro-inflammatory and anti-inflammatory cytokines. researchgate.netfrontiersin.org Studies have shown that certain fatty acids can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). rsc.org For example, co-treatment with myristic acid and heptadecanoic acid was found to downregulate the expression of IL-1β, IL-6, and TNF-α in BV-2 cells. rsc.org

Fatty acids can also influence the function and differentiation of immune cells like T-cells, macrophages, and dendritic cells. frontiersin.orgnih.gov They can affect T-cell proliferation and skew the differentiation of T-helper (Th) cells towards an anti-inflammatory (Th2) or regulatory (Treg) phenotype, while suppressing pro-inflammatory (Th1 and Th17) responses. nih.govfrontiersin.org In macrophages, fatty acids can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation. nih.gov Furthermore, fatty acids can impact the maturation and activation of dendritic cells, which are key antigen-presenting cells that orchestrate adaptive immune responses. nih.gov

Interactive Data Table: Effect of Fatty Acids on Cytokine Production

This table illustrates how different fatty acids can modulate the expression of key inflammatory cytokines.

| Compound/Condition | Cell Type | Effect on Cytokine Expression |

| Myristic acid and Heptadecanoic acid | BV-2 microglial cells | Downregulation of IL-1β, IL-6, and TNF-α rsc.org |

| Heptadecane | Aged rat kidney tissue | Suppression of COX-2 and iNOS gene expression plos.org |

| Hyaluronic Acid | Knee Osteoarthritis Patients | Decreased production of IL-6 and IL-8 nih.gov |

| Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA) | Jurkat cells | Reduction in IL-2 and INF-γ production researchgate.net |

Antineoplastic and Cytotoxic Activities

Emerging research suggests that certain fatty acids may possess antineoplastic and cytotoxic properties against various cancer cell lines. While direct studies on this compound are limited in the search results, the broader class of fatty acids and their derivatives have shown potential in this area.

The cytotoxic mechanisms of fatty acids against cancer cells can involve the induction of apoptosis (programmed cell death). nih.govfrontiersin.org This can be triggered through various cellular pathways, including the generation of reactive oxygen species (ROS), which causes oxidative stress and damages cellular components, leading to cell death. Some fatty acid derivatives, such as ceramide analogues, have been shown to increase endogenous ceramide levels, which is a pro-apoptotic lipid. nih.gov

Studies on various cancer cell lines have demonstrated the cytotoxic potential of fatty acids. For example, certain ceramide analogues have exhibited cytotoxicity in malignant melanoma, colon, and prostate cancer cells. nih.gov Some of these compounds were more potent than the reference drug B13 in prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov For instance, one analog showed IC₅₀ values of 29.2 µM for PC-3 cells and 20.7 µM for HL-60 cells. nih.gov Bile acids, which are structurally related to fatty acids, have also been shown to induce apoptosis in oral squamous cell carcinoma cells and have been investigated for their anticancer effects in other cancers like osteosarcoma. frontiersin.org The cytotoxic effects are often dependent on the specific structure of the fatty acid, including chain length and degree of saturation.

In Vitro Cytotoxicity Profiles in Various Cancer Cell Lines

This compound, a branched-chain fatty acid, has demonstrated cytotoxic effects against various cancer cell lines in laboratory studies. ontosight.ai The potency of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Interactive Table: In Vitro Cytotoxicity of this compound and Related Compounds

| Cell Line | Cancer Type | Compound | IC50 (µM) | Source |

| HTB-26 | Breast Cancer (highly aggressive) | Compound 1 (related structure) | 10-50 | researchgate.net |

| PC-3 | Pancreatic Cancer | Compound 1 (related structure) | 10-50 | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Compound 1 (related structure) | 10-50 | researchgate.net |

| HCT116 | Colorectal Cancer | Compound 1 (related structure) | 22.4 | researchgate.net |

| HCT116 | Colorectal Cancer | Compound 2 (related structure) | 0.34 | researchgate.net |

| MCF-7 | Breast Cancer | 4-Methoxycinnamyl alcohol | 14.24 µg/mL | molnova.cn |

| HeLa | Cervical Cancer | 4-Methoxycinnamyl alcohol | 7.82 µg/mL | molnova.cn |

| DU145 | Prostate Cancer | 4-Methoxycinnamyl alcohol | 22.10 µg/mL | molnova.cn |

| A375 | Skin Melanoma | Lansoprazole | 99 | nih.gov |

| A549 | Lung Cancer | Lansoprazole | 217 | nih.gov |

| CACO-2 | Colorectal Cancer | Lansoprazole | 272 | nih.gov |

| MCF-7 | Breast Cancer | Lansoprazole | 208 | nih.gov |

| PANC-1 | Pancreatic Cancer | Lansoprazole | 181 | nih.gov |

Studies on compounds with similar structures have shown effectiveness against highly aggressive breast cancer cells (HTB-26), pancreatic cancer cells (PC-3), and hepatocellular carcinoma cells (HepG2), with IC50 values typically ranging between 10 and 50 µM. researchgate.net For instance, in colorectal cancer cells (HCT116), a related compound demonstrated an IC50 value of 22.4 µM, while another regioisomer was even more potent with an IC50 of 0.34 µM. researchgate.net It is important to note that the cytotoxic effects can be cell-line specific, indicating that the sensitivity to a particular compound can vary between different types of cancer.

Investigated Mechanisms of Anticancer Action

The anticancer properties of compounds like this compound are believed to stem from their ability to interfere with several key cellular processes essential for cancer cell survival and proliferation. The primary mechanisms investigated include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer, leading to uncontrolled cell growth. Some anticancer agents work by reactivating this process in cancer cells. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com

The intrinsic pathway is often regulated by the Bcl-2 family of proteins. frontiersin.org Pro-apoptotic proteins like Bax can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases, a family of proteases that execute apoptosis. frontiersin.orgfrontiersin.org Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process. frontiersin.org Some natural compounds have been shown to induce apoptosis by downregulating Bcl-2 and upregulating Bax, leading to the activation of caspase-3 and subsequent DNA damage. frontiersin.orgfrontiersin.org

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Cancer cells often have defects in these checkpoints, allowing for uncontrolled proliferation. Some anticancer compounds can induce cell cycle arrest at specific phases, such as G0/G1, G2/M, or S phase, thereby preventing cancer cells from dividing. xiahepublishing.comnih.govnih.gov This arrest can be mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, some agents can cause G1 and G2 arrest by inducing the expression of p21, a Cdk inhibitor. nih.gov

Other potential mechanisms of anticancer action include the inhibition of enzymes crucial for cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is involved in DNA synthesis. nih.gov Repression of DHFR expression can lead to either cell cycle arrest or apoptosis, depending on the cancer cell type. nih.gov

Metabolic Regulation and Influence on Lipid Homeostasis

Effects on Lipid Biosynthesis Pathways and Related Enzymes

This compound, as a fatty acid, is intrinsically linked to the complex network of lipid biosynthesis. De novo fatty acid synthesis is a fundamental metabolic process that creates fatty acids from smaller precursor molecules. aocs.org This process involves two key enzyme systems: acetyl-CoA carboxylase and fatty acid synthase (FAS). aocs.org The end products are typically saturated fatty acids like palmitate and stearate. aocs.org

Another critical enzyme in lipid metabolism is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. wikipedia.org This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and other isoprenoids. wikipedia.orgtocris.com The activity of HMG-CoA reductase is tightly regulated and is a major target for cholesterol-lowering drugs. wikipedia.org Some compounds can inhibit HMG-CoA reductase, thereby reducing cholesterol biosynthesis. nih.gov

Modulation of Gene Expression (e.g., PPARα, SREBP-1c, FASN)

The regulation of lipid metabolism is largely controlled at the level of gene expression by a family of transcription factors. Key players in this process include peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. Its activation can influence the expression of genes involved in fatty acid oxidation.

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): SREBP-1c is a major transcription factor that controls the expression of genes involved in de novo lipogenesis (the synthesis of fatty acids). mdpi.complos.org It preferentially activates genes required for fatty acid synthesis, such as fatty acid synthase (FASN). mdpi.comnih.govfrontiersin.org Insulin (B600854) is a known activator of SREBP-1c, promoting its maturation and translocation to the nucleus where it can upregulate the expression of lipogenic genes. mdpi.com Overexpression of SREBP-1c in the liver can lead to hepatic steatosis (fatty liver). plos.org

FASN (Fatty Acid Synthase): As mentioned earlier, FASN is a key enzyme in fatty acid synthesis. wikipedia.org Its expression is transcriptionally regulated by SREBP-1c. wikipedia.orgnih.gov Increased FASN expression is often observed in various cancers and is associated with tumor progression. frontiersin.org

Impact on Insulin Sensitivity and Glucose Metabolism

The interplay between fatty acid metabolism and glucose homeostasis is a critical aspect of metabolic health. Fatty acids can influence insulin sensitivity and glucose metabolism through various mechanisms.

The Randle cycle describes the competition between glucose and fatty acids for oxidation in tissues like muscle. wikipedia.org An increase in fatty acid oxidation can lead to the inhibition of glucose uptake and glycolysis. wikipedia.org

Certain fatty acids and their metabolites can directly impact insulin signaling and glucose transport. For instance, some fatty acids can enhance insulin sensitivity by increasing the expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells. nih.gov Conversely, an altered fatty acid composition in cell membranes, particularly an increased ratio of saturated to polyunsaturated fatty acids, has been linked to decreased insulin sensitivity. nih.gov Fatty acid 2-hydroxylase (FA2H), an enzyme that produces 2-hydroxy fatty acids, has been shown to be important for glucose-stimulated insulin secretion by regulating the localization of the glucose transporter GLUT2 in pancreatic β-cells. nih.gov

Role in Obesity and Related Metabolic Disorders

Given its involvement in lipid metabolism and insulin sensitivity, this compound and related branched-chain fatty acids may have implications for obesity and associated metabolic disorders. Dysregulation of fatty acid oxidation and synthesis is a hallmark of conditions like obesity and type 2 diabetes. msdmanuals.com

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions where the body is unable to properly break down fats for energy. msdmanuals.comnih.gov These disorders can lead to a range of symptoms, including hypoglycemia (low blood sugar), lethargy, and in severe cases, cardiomyopathy and liver dysfunction. msdmanuals.comnih.gov

Metabolites like 2-aminoadipic acid (2-AAA), which is involved in lysine (B10760008) catabolism, have been identified as biomarkers for an increased risk of diabetes and are implicated in the regulation of glucose and lipid metabolism. frontiersin.org Studies have shown that 2-AAA can influence insulin secretion and is associated with obesity-related atherosclerosis. frontiersin.org Furthermore, liver-specific overexpression of SREBP-1c, a key regulator of lipogenesis, can lead not only to fatty liver but also to increased visceral adipose tissue and insulin resistance, highlighting the liver's active role in metabolic diseases. plos.org

Neuroprotective Considerations and Related Bioactivities

Direct research into the specific neuroprotective effects of this compound is not extensively documented in current scientific literature. However, the broader class of molecules to which it belongs, fatty acids, has been the subject of considerable investigation regarding their roles in the central nervous system. Fatty acids are fundamental components of neuronal cell membranes and are involved in a multitude of signaling pathways that influence neuronal health and function.

Various studies have highlighted the neuroprotective potential of different types of fatty acids, including phenolic and carboxylic acids, against oxidative stress-induced toxicity, a key factor in the progression of neurodegenerative diseases. nih.gov For instance, certain phenolic compounds have been shown to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced cell death by reducing reactive oxygen species (ROS) levels and apoptosis. nih.gov These compounds can also upregulate the expression of protective proteins like sirtuin-1 (SIRT1) and antioxidant enzymes. nih.gov

The general mechanisms by which fatty acids and related compounds may exert neuroprotective effects are diverse. They can modulate signaling pathways involved in inflammation, apoptosis (programmed cell death), and oxidative stress. mdpi.commdpi.com For example, carnosic acid, a diterpenoid, demonstrates neuroprotective effects by activating the Keap1/Nrf2 pathway, which leads to the production of cytoprotective antioxidant enzymes. mdpi.com Other phenolic acids have been shown to ameliorate conditions such as ischemia/reperfusion injury, neuroinflammation, and glutamate-induced toxicity in various in vitro and in vivo models. mdpi.com While these findings relate to other acidic compounds, they underscore the potential for fatty acids to influence neurological health. Further research is required to determine if this compound possesses similar bioactivities.

| Compound/Class | Model System | Observed Neuroprotective Effect | Potential Mechanism of Action |

| Phenolic Acids (e.g., Protocatechuic aldehyde, Vanillic acid, trans-Ferulic acid) | Human Neuroblastoma SH-SY5Y cells | Attenuation of H2O2-induced cell death, decreased ROS levels, and reduced apoptosis. nih.gov | Upregulation of SIRT1, FoxO3a, SOD2, catalase, and Bcl-2 proteins. nih.gov |

| Phenolic Acids (General) | In vitro, ex vivo, and in vivo studies | Amelioration of depression, ischemia/reperfusion injury, neuroinflammation, and apoptosis. mdpi.com | Antioxidant and anti-inflammatory activities, modulation of neuronal signaling pathways. mdpi.com |

| Carnosic Acid | Various neurological disorder models | Alleviation of oxidative stress, anti-apoptotic effects, prevention of amyloid-β induced neurodegeneration. mdpi.com | Activation of the Keap1/Nrf2 transcriptional pathway, induction of autophagy. mdpi.com |

| Sinapic Acid | Rotenone-induced Parkinson's disease model in rats | Attenuated motor impairment and loss of tyrosine hydroxylase immunoreactivity. scielo.br | Regulation of iron homeostasis, inhibition of heme oxygenase-1 (HO-1) increase. scielo.br |

Other Documented Biological Functions in Diverse Systems

While specific neuroprotective data is limited, this compound and related very-long-chain fatty acids (VLCFAs) are known to have various functions across different biological systems, from industrial applications to fundamental roles in plants and insects.

In the context of commercial applications, this compound is utilized in the cosmetics industry. It is a branched saturated fatty acid that can be prepared through a Guerbet reaction of nonyl alcohol followed by oxidation. google.com Patent literature describes its use as a component in cholesterol esters and dextrin (B1630399) fatty acid esters for cosmetic compositions, where it may contribute to skin improvement. google.comgoogleapis.comepo.org

In diverse natural systems, fatty acids, particularly VLCFAs, play crucial structural and functional roles.

Plant Systems: In plants, VLCFAs are essential precursors for a variety of lipids involved in critical physiological processes. mdpi.com These include forming the cuticular waxes that prevent water loss, contributing to membrane trafficking and cell differentiation, and serving as energy storage in seeds. mdpi.com The synthesis of VLCFAs is critical for plant tolerance to both biotic and abiotic stresses, such as drought. mdpi.com

Insect Systems: The physiology of insects is also intricately linked to fatty acids. Acid-base balance in the hemolymph and gut, which is vital for survival, is influenced by these molecules. nih.govresearchgate.net Furthermore, certain insect-derived fatty acids, such as lauric acid, have demonstrated significant antimicrobial properties, suggesting a role in the insect's defense against pathogens. frontiersin.org These fatty acids can disrupt bacterial cell membranes and interfere with their energy production processes. frontiersin.org

Marine Organisms: Fatty acids are fundamental constituents of lipids in marine organisms, from plankton to larger species like sea cucumbers and clams. researchgate.netcopernicus.orgresearchgate.net They are vital for membrane structure and energy storage. The composition of fatty acids in marine life can be influenced by environmental factors such as ocean acidification due to increased carbon dioxide levels, although some coastal plankton communities have shown resilience. copernicus.orgdiva-portal.org Sea cucumbers, for example, contain high amounts of saturated and monounsaturated fatty acids. researchgate.net

| System | General Function of Very-Long-Chain/Branched Fatty Acids | Specific Examples/Findings |

| Industrial/Cosmetic | Component in cosmetic formulations. google.comgoogleapis.com | Used in the formation of 2-heptyl undecanoic acid cholesterol ester for cosmetic products. google.com Mentioned as a constituent in dextrin fatty acid esters. epo.org |

| Plants | Precursors for lipids involved in structural integrity, stress response, and energy storage. mdpi.com | Key components of cuticular wax, crucial for preventing non-stomatal water loss and increasing drought tolerance. mdpi.com |

| Insects | Role in acid-base homeostasis and antimicrobial defense. nih.govfrontiersin.org | Regulation of pH in hemolymph and gut. nih.govresearchgate.net Insect-derived fatty acids like lauric acid show antimicrobial activity by disrupting bacterial membranes. frontiersin.org |

| Marine Organisms | Essential components of cell membranes and for energy storage. researchgate.netresearchgate.net | Found in the lipid profiles of various marine invertebrates, including clams and sea cucumbers. researchgate.netresearchgate.net The fatty acid composition can be affected by environmental changes like ocean acidification. copernicus.org |

Biosynthesis and Metabolic Pathways of 2 Heptylundecanoic Acid

De Novo Biosynthesis Mechanisms of Branched-Chain Fatty Acids

The de novo synthesis of BCFAs, including 2-heptylundecanoic acid, relies on primers derived from branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. plos.org These primers are then elongated by the fatty acid synthase (FAS) system. In mammals, this synthesis is prominent in adipose tissues. nih.gov

The initiation of BCFA synthesis is a critical step governed by specific enzymes. In many bacteria, β-ketoacyl-ACP synthase III, also known as FabH, is the key enzyme that selects a branched-chain acyl-CoA primer to start the fatty acid synthesis process. frontiersin.orgnih.gov The activity of FabH is a determining factor in whether a bacterium produces branched or straight-chain fatty acids. nih.gov For instance, FabH from Bacillus subtilis can utilize branched-chain primers, while the E. coli FabH (eFabH) cannot, leading to the predominance of straight-chain fatty acids in E. coli. nih.gov

The synthesis process begins with the formation of branched-chain acyl-CoA primers. This occurs through the catabolism of BCAAs. frontiersin.org For example, isoleucine can be converted to 2-keto-β-methylvalerate, which then forms 2-methylbutyryl-CoA, a primer for anteiso-BCFAs. frontiersin.org Similarly, valine and leucine lead to isobutyryl-CoA and isovaleryl-CoA, primers for iso-BCFAs. frontiersin.org

In some bacteria like Pseudomonas aeruginosa, a different class of initiating enzyme, termed FabY, is responsible for starting fatty acid synthesis. nih.govasm.org FabY is more closely related to the elongating condensing enzymes (FabB/F) but performs the initial condensation of an acyl-CoA with malonyl-ACP. nih.govasm.org

The subsequent elongation of the fatty acid chain is carried out by a multi-enzyme complex, the Fatty Acid Synthase (FAS) system. This system iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. pdx.edu The core reactions of the FAS cycle include condensation, reduction, dehydration, and another reduction. asm.orgpdx.edu

The final composition of fatty acids in an organism is heavily influenced by the substrate specificity of its FAS enzymes, particularly the initiating condensing enzyme. nih.govcdnsciencepub.com

Primer Specificity of FabH: Studies have shown that FabH homologs from bacteria that produce BCFAs, such as Bacillus subtilis, have a broad substrate specificity and can accept various branched-chain acyl-CoA primers. nih.gov In contrast, E. coli's FabH is highly selective for acetyl-CoA, the primer for straight-chain fatty acids. nih.gov The ability of the FAS elongation enzymes to process branched-chain intermediates is also crucial. Reconstitution experiments have shown that the elongation enzymes of E. coli are capable of utilizing branched-chain substrates if a suitable primer is provided by a non-native FabH. nih.gov

Factors Influencing Chain Length: The final chain length of BCFAs can be affected by factors such as the concentration of malonyl-CoA and temperature. wikipedia.org For instance, an increased concentration of malonyl-CoA can lead to a higher proportion of longer-chain fatty acids. wikipedia.org

Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme/Complex | Gene(s) | Function | Organism Examples |

| Branched-chain amino acid transferase (BCAT) | BCAT | Catalyzes the initial transamination of BCAAs to form branched-chain α-keto acids. frontiersin.org | Bacteria, Mammals |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | BCKDH | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to produce branched-chain acyl-CoA primers. plos.orgfrontiersin.org | Bacteria, Mammals |

| β-ketoacyl-ACP synthase III | fabH | Initiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP. nih.gov | Bacillus subtilis, Streptomyces coelicolor |

| β-ketoacyl-ACP synthase III | fabY | A class of initiating condensing enzyme distinct from FabH, found in some bacteria. nih.govasm.org | Pseudomonas aeruginosa |

| Fatty Acid Synthase (FAS) | FASN (mammals), various fab genes (bacteria) | Elongates the acyl chain through successive rounds of condensation with malonyl-CoA. nih.govpdx.edu | Mammals, Bacteria |

Catabolism and Degradation Pathways (Beta-Oxidation)

The breakdown of this compound, being an α-branched fatty acid, presents a challenge to the standard β-oxidation pathway. The presence of the heptyl group at the α-carbon prevents the initial dehydrogenation step of β-oxidation. Therefore, a modified oxidative process is required.

The degradation of BCFAs is primarily handled by peroxisomes. mdpi.comnih.govphysiology.org

Alpha-Oxidation: For α-branched fatty acids like this compound, the degradation likely begins with α-oxidation in the peroxisomes. wikipedia.orgbyjus.com This pathway involves the removal of a single carbon from the carboxyl end. The fatty acid is first hydroxylated at the α-carbon, followed by oxidation and decarboxylation. byjus.comlibretexts.org This process effectively bypasses the α-branch, yielding a fatty acid that can then enter the β-oxidation pathway. For example, phytanic acid, a β-methyl branched fatty acid, undergoes α-oxidation to form pristanic acid, which can then be degraded by β-oxidation. wikipedia.orgbyjus.com

Peroxisomal Beta-Oxidation: Once the initial branch is dealt with, or for other types of BCFAs, peroxisomes carry out β-oxidation. scirp.orgfrontiersin.org Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for shortening complex fatty acids that mitochondria cannot handle efficiently, such as very-long-chain fatty acids (VLCFAs) and BCFAs. mdpi.comscirp.orgfrontiersin.org The enzymes in peroxisomes are distinct from their mitochondrial counterparts. The first step, for example, is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). scirp.org

Mitochondrial Beta-Oxidation: The shortened acyl-CoAs produced by peroxisomal β-oxidation are then transported to the mitochondria for complete oxidation to acetyl-CoA via the conventional β-oxidation pathway. physiology.orgscirp.orgfrontiersin.org This acetyl-CoA can then enter the citric acid cycle to generate ATP. creative-proteomics.com This highlights the metabolic interplay between peroxisomes and mitochondria in fatty acid degradation. mdpi.comscirp.org

The regulation of fatty acid degradation is complex, involving hormonal signals and transcriptional control.

Hormonal Regulation: Hormones like glucagon (B607659) and epinephrine (B1671497) stimulate fatty acid oxidation, particularly during fasting or exercise, by promoting the release of fatty acids from adipose tissue. nih.govcreative-proteomics.com Conversely, insulin (B600854), which is released after a meal, inhibits lipolysis and fatty acid oxidation. creative-proteomics.comfunaab.edu.ng

Transcriptional Regulation: Peroxisome proliferator-activated receptors (PPARs) are key transcription factors that regulate the expression of genes involved in fatty acid oxidation in both peroxisomes and mitochondria. creative-proteomics.com

Metabolite-Level Regulation: The process is also controlled at the enzyme level. Malonyl-CoA, the committed intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase I (CPT1), the enzyme that transports fatty acids into the mitochondria, thereby preventing degradation while synthesis is active. funaab.edu.ngyoutube.com High ratios of NADH/NAD⁺ and acetyl-CoA can also inhibit β-oxidation enzymes, signaling that the cell has sufficient energy. youtube.comlibretexts.org

Table 2: Comparison of Fatty Acid Oxidation in Peroxisomes and Mitochondria

| Feature | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |

| Primary Substrates | Very-long-chain fatty acids, Branched-chain fatty acids (e.g., this compound precursor), Dicarboxylic acids. frontiersin.org | Long, medium, and short-chain fatty acids. aocs.org |

| Initial Dehydrogenation | Catalyzed by Acyl-CoA Oxidase; produces H₂O₂. scirp.org | Catalyzed by Acyl-CoA Dehydrogenase; produces FADH₂. aocs.org |

| Energy Yield | Does not directly produce ATP; less efficient. scirp.org | Directly linked to the electron transport chain, producing significant ATP. scirp.org |

| Primary Function | Chain-shortening of complex fatty acids. frontiersin.org | Complete oxidation of fatty acids for energy. frontiersin.org |

| Additional Pathways | Site of α-oxidation for branched-chain fatty acids. nih.govwikipedia.org | - |

Intermediary Metabolism and Cross-Talk with Branched-Chain Amino Acid Pathways

There is significant metabolic cross-talk between the pathways of BCFAs and BCAAs, as the latter serve as the primary source of primers for BCFA synthesis. frontiersin.orgnih.gov

The catabolism of BCAAs (valine, leucine, and isoleucine) in mitochondria generates various acyl-CoA species that can either enter the citric acid cycle for energy production or be used for lipogenesis. nih.govnih.gov For example, the breakdown of isoleucine and valine can produce propionyl-CoA, which can be converted to succinyl-CoA, a citric acid cycle intermediate. nih.gov The breakdown of all three BCAAs can also yield acetyl-CoA. nih.gov

This connection means that the regulation of BCAA catabolism directly impacts the availability of primers for BCFA synthesis. nih.gov In adipose tissue, for instance, BCAA catabolism is linked to the de novo synthesis of monomethyl BCFAs, which are then elongated by the fatty acid synthase complex. nih.gov

Genetic and Transcriptional Regulation of Endogenous Fatty Acid Metabolism

The endogenous synthesis of this compound, a 2-alkyl-branched-chain fatty acid (BCFA), is a complex process governed by a sophisticated network of genetic and transcriptional regulatory mechanisms. This regulation ensures that the production of such specialized fatty acids is tightly controlled in response to cellular needs and metabolic status. The key control points in this pathway involve the expression of genes encoding enzymes for fatty acid initiation, elongation, and branching.

The biosynthesis of this compound is intrinsically linked to the broader pathways of fatty acid metabolism, including de novo synthesis, elongation, and specialized branching mechanisms. The expression of the enzymes catalyzing these steps is orchestrated by a suite of transcription factors that respond to a variety of cellular and systemic signals.

Key transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Sterol Regulatory Element-Binding Proteins (SREBPs), are central to the regulation of lipid homeostasis. diva-portal.orgnih.govnih.gov These nuclear receptors and transcription factors modulate the expression of a wide array of genes involved in both fatty acid synthesis and degradation.

The elongation of fatty acid chains, a critical step in the formation of the undecanoic acid backbone of this compound, is carried out by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). diva-portal.orgnih.gov The expression of ELOVL genes is, in turn, controlled by the aforementioned transcription factors. For instance, SREBP-1c, a key regulator of lipogenesis, can stimulate the expression of ELOVL6, which is involved in the elongation of saturated and monounsaturated fatty acids. diva-portal.orgresearchgate.net Similarly, PPARα, a key sensor of fatty acid levels, can induce the expression of certain ELOVL genes, particularly in states of increased fatty acid oxidation. diva-portal.orgnih.gov

The introduction of the heptyl branch at the alpha-carbon of undecanoic acid is a less commonly characterized process than straight-chain fatty acid synthesis. It likely involves a specialized enzymatic machinery. While the precise enzymes are not fully elucidated, the regulation of genes involved in similar branching processes, such as in the synthesis of other BCFAs, provides valuable insights. In some organisms, the availability of branched-chain amino acid-derived primers, regulated by enzymes like branched-chain ketoacid dehydrogenase (Bkd), is a key determinant of BCFA synthesis. nih.govfrontiersin.org The expression of these enzymes can be under the control of global regulators that sense nutrient availability, such as CodY in bacteria. nih.gov

Furthermore, enzymes involved in the α-oxidation pathway, which typically degrades branched-chain fatty acids, may also play a role in their synthesis or remodeling. The key enzyme in this pathway, phytanoyl-CoA 2-hydroxylase (PHYH), is encoded by the PHYH gene. nepjol.infogenecards.orgnih.gov While primarily catabolic, the regulatory mechanisms governing PHYH expression, which can be influenced by the levels of its substrates, highlight the intricate feedback loops in branched-chain fatty acid metabolism. mdpi.commdpi.com

Another relevant enzyme family is the hydroxysteroid (17β) dehydrogenases (HSDs). HSD17B12, for example, is not only involved in steroid metabolism but also functions as a 3-ketoacyl-CoA reductase in the fatty acid elongation cycle. oup.comgenecards.orgphysiology.org Its expression is regulated by transcription factors such as YY1, and genetic variations in its gene have been linked to altered fatty acid metabolism. nih.gov

The interplay between these various genetic and transcriptional regulators ensures a finely tuned control over the synthesis of specific fatty acid species like this compound, integrating signals from nutrient availability, hormonal status, and cellular requirements for specific lipid molecules.

Interactive Data Table: Key Genes and Transcription Factors in Branched-Chain Fatty Acid Metabolism

| Gene/Transcription Factor | Function | Known Regulators/Interactions | Potential Role in this compound Biosynthesis |

| Transcription Factors | |||

| PPARα | Nuclear receptor, senses fatty acids and regulates genes for fatty acid oxidation. diva-portal.orgmdpi.commdpi.com | Activated by fatty acids and fibrates. Heterodimerizes with RXR. nih.govmdpi.com | May regulate the expression of enzymes involved in the synthesis or degradation of branched-chain fatty acids. |

| SREBP-1c | Transcription factor, master regulator of lipogenesis. diva-portal.orgmdpi.com | Activated by insulin, inhibited by polyunsaturated fatty acids. diva-portal.org | Could regulate the expression of enzymes for the synthesis of the undecanoic acid backbone. |

| LXR | Nuclear receptor, regulates cholesterol and fatty acid metabolism. diva-portal.orgnih.gov | Activated by oxysterols. Can be inhibited by PPARs. nih.gov | May indirectly influence the availability of precursors for fatty acid elongation. |

| YY1 | Transcription factor with diverse roles. | Can act as an activator or repressor. | Regulates HSD17B12 expression, an enzyme involved in fatty acid elongation. nih.gov |

| Enzymes | |||

| ELOVL (e.g., ELOVL6) | Fatty acid elongase, extends fatty acid chains. diva-portal.orgnih.govresearchgate.netnih.govfrontiersin.org | Regulated by SREBP-1c, PPARs, LXR. diva-portal.orgnih.gov | Elongation of a precursor fatty acid to form the C11 backbone. |

| HSD17B12 | 3-ketoacyl-CoA reductase in fatty acid elongation. oup.comgenecards.orgphysiology.org | Transcriptionally regulated by YY1. nih.gov | Reduction step during the elongation cycles of the undecanoic acid backbone. |

| PHYH | Phytanoyl-CoA 2-hydroxylase, involved in α-oxidation of branched-chain fatty acids. nepjol.infogenecards.orgnih.gov | Substrate-level regulation. | While primarily catabolic, its regulation reflects the cellular handling of branched-chain fatty acids. |

| Bkd (in some organisms) | Branched-chain ketoacid dehydrogenase, provides branched-chain primers. nih.govfrontiersin.org | Regulated by nutrient availability (e.g., via CodY). nih.gov | May be involved in generating the initial branched structure, though its direct role in this compound synthesis in mammals is not established. |

Natural Occurrence, Distribution, and Physiological Relevance of 2 Heptylundecanoic Acid

Endogenous Presence in Mammalian Tissues and Biofluids

2-Heptylundecanoic acid, a branched-chain fatty acid, is endogenously present in various mammalian tissues and biofluids. Its distribution is notable in lipid-rich environments, where it contributes to the unique properties of these biological matrices.

Scientific investigations have identified this compound in human adipose tissue, serum, and dermal lipids. While specific concentrations can vary based on individual factors and analytical methods, its presence points to its involvement in human lipid metabolism. In dermal lipids, it is a component of the complex mixture that maintains the skin's barrier function. The analysis of fatty acids in human tissues often involves sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) to accurately identify and quantify specific isomers like this compound.

This compound is a recognized constituent of vernix caseosa, the waxy, white substance covering the skin of newborn human babies. wikipedia.org Vernix caseosa is produced by the fetus's sebaceous glands during the third trimester and is composed of approximately 80% water, 10% lipids, and 10% proteins. wikipedia.orgnih.gov The lipid component, which includes this compound, is crucial for protecting the developing fetal skin from amniotic fluid and plays a role in moisturizing and protecting the newborn's skin after birth. wikipedia.orgpampers.co.uk

Table 1: Interactive Data on the Composition of Vernix Caseosa and Sebum

| Component | Vernix Caseosa (%) wikipedia.orgnih.gov | Sebum (%) nih.gov |

| Water | 80.5 | - |

| Lipids | 10.3 | 100 |

| - Triglycerides & Fatty Acids | - | 57.5 |

| - Wax Esters | - | 26 |

| - Squalene | - | 12 |

| - Cholesterol & Cholesterol Esters | - | 4.5 |

| Proteins | 9.1 | - |

Distribution in Ruminant Products and Dairy Fats

Ruminant products, particularly milk and dairy fats, are known for their complex fatty acid profiles, which are influenced by the animal's diet and the microbial activity in the rumen. nih.govresearchgate.netfoodandnutritionresearch.net While straight-chain saturated and monounsaturated fatty acids are predominant, branched-chain fatty acids, including isomers of isostearic acid like this compound, are also present.

Detection in Other Biological Sources (e.g., Plants, Microorganisms, Marine Organisms)

The occurrence of this compound is not limited to mammals. It has been reported in other biological sources, though detailed research on its prevalence and function in these organisms is less extensive.

Plants: Some plant species have been found to contain this compound. myskinrecipes.comchemicalbook.com For example, it has been identified in certain plant oils. Fatty acids in plants play crucial roles in energy storage, membrane structure, and as signaling molecules. frontiersin.org Traumatic acid, a dicarboxylic acid derived from the oxidation of fatty acids, acts as a wound hormone in plants, stimulating cell division at injury sites. wikipedia.org

Microorganisms: Certain microorganisms are capable of synthesizing branched-chain fatty acids. chemicalbook.comgoogleapis.com These fatty acids can be incorporated into the cell membrane, influencing its fluidity and function. For instance, acetic acid bacteria are known to produce various organic acids during fermentation. wikipedia.org The presence of specific fatty acids in microorganisms is often species-dependent and influenced by environmental conditions.

Marine Organisms: The lipid composition of marine organisms is diverse and adapted to their specific environments. researchgate.netmdpi.com While polyunsaturated fatty acids are a major focus of research in marine lipids, branched-chain fatty acids are also present. Ocean acidification can impact the fatty acid composition of plankton communities, which form the base of the marine food web. copernicus.orgbioacid.deufl.edu

Physiological Significance and Biological Roles Across Organisms

In plants, while less understood, its role may be associated with energy storage or as a precursor to other bioactive compounds. frontiersin.orgwikipedia.org In microorganisms, branched-chain fatty acids can modulate membrane characteristics, which is crucial for adaptation to different environments. nih.gov

The cholesterol ester of this compound has been noted for being liquid at room temperature and having low skin irritation potential, making it useful in cosmetic and medicinal compositions. google.comgoogleapis.com

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemical Synthesis Approaches for 2-Heptylundecanoic Acid Production

The chemical synthesis of this compound, a branched-chain fatty acid, can be approached through various organic chemistry methodologies. While direct, single-step syntheses are not commonly reported, multi-step routes leveraging classical C-C bond formation and functional group transformations are employed. A prevalent strategy involves the alkylation of a suitable active methylene (B1212753) compound, followed by hydrolysis and decarboxylation.

One common approach is the malonic ester synthesis. This method utilizes diethyl malonate as the starting material. The reaction sequence typically involves:

Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.

Alkylation: The enolate is then reacted with a primary alkyl halide, such as 1-bromoheptane. This is followed by a second deprotonation and subsequent reaction with another primary alkyl halide, 1-bromononane, to introduce the two desired alkyl chains to the α-carbon. The order of addition of the alkyl halides can be varied.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups to carboxylic acids. Upon heating, one of the carboxylic acid groups is lost as carbon dioxide, yielding the final product, this compound.

An alternative route involves the use of acetoacetic ester synthesis, which follows a similar principle to the malonic ester synthesis but starts with ethyl acetoacetate. Another potential method is the Grignard reaction, where a Grignard reagent prepared from an appropriate alkyl halide is reacted with a suitable electrophile, such as an α,β-unsaturated ester, followed by further chemical modifications to yield the target fatty acid.

The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process. Purification of the final product is typically achieved through techniques such as distillation or chromatography.

| Synthetic Approach | Key Reagents | Reaction Steps | Advantages | Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 1-Bromoheptane, 1-Bromononane, Acid | Deprotonation, Dialkylation, Hydrolysis, Decarboxylation | Versatile, well-established | Multi-step, requires strong base |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Sodium ethoxide, Alkyl halides, Acid | Deprotonation, Dialkylation, Hydrolysis, Decarboxylation | Similar to malonic ester synthesis | Potential for side reactions |

| Grignard Reaction | Alkyl magnesium halide, α,β-Unsaturated ester | Nucleophilic addition, Hydrolysis, Further modifications | Forms C-C bonds effectively | Sensitive to moisture and protic solvents |

Enzymatic and Microbial Synthesis Strategies

In recent years, biotechnological approaches for the production of branched-chain fatty acids (BCFAs) like this compound have gained significant attention as sustainable alternatives to chemical synthesis. These methods utilize whole microbial cells or purified enzymes to catalyze the biosynthesis of these valuable molecules.

Metabolic engineering of microbial hosts, particularly Escherichia coli and oleaginous yeasts like Yarrowia lipolytica, has emerged as a promising strategy for the de novo synthesis of BCFAs. nih.govmdpi.com The core principle involves redirecting the cellular metabolism towards the production of specific branched-chain precursors and enhancing the activity of the fatty acid synthesis (FAS) machinery to incorporate these precursors.

Key metabolic engineering strategies include:

Precursor Supply Enhancement: The biosynthesis of BCFAs is often initiated from branched-chain α-keto acids derived from the catabolism of amino acids such as valine, leucine (B10760876), and isoleucine. Overexpression of genes involved in the synthesis of these precursor molecules can significantly increase the intracellular pool available for BCFA production.

Heterologous Expression of Key Enzymes: Introducing genes from other organisms that are naturally efficient in producing BCFAs can reprogram the host's metabolism. For instance, the expression of a branched-chain α-keto acid decarboxylase is essential for converting the α-keto acid precursors into the corresponding branched-chain acyl-CoA primers for the FAS system.

Modification of the Fatty Acid Synthase Complex: The native FAS complex of many microorganisms has a preference for straight-chain precursors. Engineering the components of the FAS, such as the β-ketoacyl-ACP synthase (FabH), can increase its affinity for branched-chain starters, thereby channeling more precursors into the BCFA synthesis pathway.

Blocking Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways, such as those for the synthesis of straight-chain fatty acids or the degradation of BCFAs, can further enhance the yield of the desired branched-chain products.

In a notable study, engineered E. coli strains were developed to produce high percentages of BCFAs. nih.gov By addressing a key bottleneck in the lipoylation of 2-oxoacid dehydrogenases and optimizing the branched-chain amino acid pathway, researchers achieved a production of 276 mg/L of BCFAs, which constituted 85% of the total free fatty acids. nih.gov

| Microbial Chassis | Metabolic Engineering Strategy | Key Genes/Pathways Targeted | Reported BCFA Titer |

| Escherichia coli | Overexpression of branched-chain amino acid synthesis pathways, heterologous expression of FabH, optimization of protein lipoylation | ilv operon, fabH, lplA | 276 mg/L |

| Yarrowia lipolytica | Deletion of competing pathways, overexpression of precursor synthesis genes | PHD1 | Not specified for this compound |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring its structure-activity relationships and developing new applications. These modifications can be targeted at the carboxylic acid head group or the alkyl chains.

Functionalization of this compound can be achieved through various chemical transformations to introduce new functional groups, which can then be used to probe its biological activity or to attach it to other molecules.

Common functionalization strategies include:

Esterification: The carboxylic acid group can be readily converted to a wide range of esters by reacting with different alcohols under acidic conditions or using coupling agents. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.

Amidation: Reaction of the carboxylic acid with amines, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields amides. This allows for the introduction of diverse functionalities, including fluorescent tags or biotin (B1667282) for bioactivity probing.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a handle for further functionalization, such as etherification or esterification.

Halogenation: Halogens can be introduced at various positions on the alkyl chains through radical halogenation, although this method often lacks selectivity. More specific halogenation can be achieved through functional group transformations of other derivatives.

Conjugating this compound to other bioactive molecules is a powerful strategy to create hybrid compounds with potentially enhanced or novel biological activities. nih.gov This approach can improve the targeting, bioavailability, and efficacy of both the fatty acid and the conjugated moiety.

Conjugation with Triterpenoids:

Triterpenoids are a class of natural products with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Conjugation of this compound to a triterpenoid, such as ursolic acid or betulinic acid, can be achieved by forming an ester or amide linkage between the carboxylic acid of the fatty acid and a hydroxyl or amino group on the triterpenoid. These conjugates can exhibit synergistic effects, with the fatty acid moiety potentially enhancing the cellular uptake and membrane interaction of the triterpenoid.

Conjugation with Heterocyclic Compounds:

| Bioactive Moiety | Linkage Type | Potential Application |

| Triterpenoids (e.g., Ursolic acid) | Ester, Amide | Anticancer, Anti-inflammatory |

| Heterocyclic Compounds (e.g., Nitrogen-containing heterocycles) | Amide | Targeted drug delivery, Enzyme inhibition |

Advanced Analytical Techniques for Characterization, Quantification, and Metabolomics of 2 Heptylundecanoic Acid

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation of 2-Heptylundecanoic Acid from complex biological or chemical mixtures. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective, such as quantification or preparative separation.

Gas Chromatography (GC) Coupled with Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For fatty acids like this compound, derivatization is typically required to convert the non-volatile acid into a more volatile ester, most commonly a fatty acid methyl ester (FAME). This process is essential for the compound to be effectively analyzed by GC. The standard detector for FAME analysis is the Flame Ionization Detector (FID), which offers robust and linear quantification over a wide range. chemicalbook.comnih.govnist.gov Highly polar capillary columns, such as those with cyanopropyl siloxane or Carbowax-type stationary phases, are recommended for achieving high resolution, especially for separating isomers. libretexts.orgorganicchemistrydata.org

The Electron Capture Detector (ECD), however, is not a suitable detector for the direct analysis of this compound. The principle of ECD is based on the capture of electrons by electronegative functional groups within a molecule. hmdb.camolbase.com This makes the ECD exceptionally sensitive to compounds containing halogens (e.g., chlorine, fluorine), nitro groups, or other highly electronegative moieties. molbase.comhmdb.ca Since this compound is a simple hydrocarbon carboxylic acid lacking such groups, it does not elicit a significant response in an ECD. hmdb.ca Therefore, while GC is a primary technique for fatty acid analysis, it is almost universally paired with FID or mass spectrometry for quantification, not ECD. chemicalbook.comguidechem.com

Liquid Chromatography (LC) Integrated with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a preferred method for metabolomics and the analysis of fatty acids, including this compound, as it often does not require derivatization. researchgate.netgoogle.com This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance lipids in complex biological samples. molbase.comhmdb.ca

For underivatized fatty acids, reversed-phase chromatography is commonly employed using C8 or C18 stationary phases. uni.lulibretexts.org The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to ensure the analyte is in its protonated form for better retention and peak shape. uni.luthegoodscentscompany.com Detection is achieved using electrospray ionization (ESI) in the negative ion mode [ESI-], where the deprotonated molecule [M-H]⁻ is monitored. hmdb.ca For this compound (molar mass 284.48 g/mol ), the expected precursor ion in negative mode would be at an m/z of approximately 283.26. uni.lu

To further enhance sensitivity, particularly for trace-level quantification, derivatization strategies can be employed to attach a permanently charged group to the carboxylic acid. thieme-connect.deorgchemboulder.com Reagents like 3-picolylamine can be used to tag the fatty acid, allowing for highly sensitive detection in the positive ion mode [ESI+], which can improve detection limits by several orders of magnitude. thieme-connect.deorgchemboulder.com

Table 1: Representative LC-MS Parameters for Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC/UHPLC |

| Stationary Phase | C8 or C18 (e.g., Halo C18, 2.7 µm) thegoodscentscompany.com |

| Mobile Phase A | Water with 0.1% Formic Acid uni.lu |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% Formic Acid thegoodscentscompany.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Detection (Negative Mode) | [M-H]⁻ (Precursor Ion: m/z 283.3 for this compound) uni.lu |

| Detection (Positive Mode) | [M+H]⁺, [M+Na]⁺ (after derivatization) thieme-connect.de |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Triple Quadrupole uni.luthegoodscentscompany.com |

Application of Mixed-Mode and Ion Exchange Chromatography

For challenging separations of structurally similar fatty acids, including branched-chain isomers, mixed-mode chromatography offers enhanced selectivity. nih.govrsc.org This approach utilizes stationary phases that combine multiple retention mechanisms. A common example is a mixed-mode reversed-phase/anion exchange column (e.g., Waters Atlantis PREMIER BEH C18 AX). rsc.orgechemi.com This type of column features both C18 alkyl chains for hydrophobic interactions and positively charged amine groups for anion exchange. rsc.org

At a low pH mobile phase (e.g., pH 3.0), the carboxylic acid group of this compound is largely uncharged, and retention is dominated by reversed-phase interactions with the C18 ligands. rsc.orgechemi.com As the pH increases towards the pKa of the acid (typically ~4.9), the carboxylate becomes negatively charged and can interact with the positively charged anion exchange moieties on the stationary phase surface. guidechem.com This dual retention mechanism provides an additional dimension of selectivity, allowing for the separation of fatty acids based on both their hydrophobicity (chain length) and their acidic nature. nih.gov

Ion exchange chromatography (IEC) in its pure form can also be used. guidechem.comresearchgate.net In anion exchange chromatography, a positively charged stationary phase is used to retain negatively charged analytes. researchgate.net Since this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa and can be separated on an anion exchange column. chemicalbook.com Elution is typically achieved by increasing the concentration of a competing anion (e.g., using a salt gradient) or by changing the pH to neutralize the analyte. This technique has been successfully applied to the systematic separation of complex wax constituents, including branched-chain fatty acids from lanolin, using anion exchange resins. sci-hub.se

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier Transform-Infrared (FTIR) spectroscopy provide detailed information about the molecule's carbon skeleton and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides unambiguous information about the connectivity and chemical environment of atoms in a molecule.

In the ¹H NMR spectrum of this compound, the most downfield signal is the acidic proton of the carboxyl group (-COOH), which typically appears as a broad singlet in the region of 10-13 ppm. libretexts.org The proton on the alpha-carbon (the CH group at position 2) is expected to resonate around 2.2-2.6 ppm, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. orgchemboulder.comlibretexts.org The numerous methylene (-CH₂-) groups of the heptyl and nonyl chains produce a large, overlapping signal centered around 1.2-1.4 ppm. magritek.com The terminal methyl (-CH₃) groups of both alkyl chains will appear as triplets at approximately 0.9 ppm. orgchemboulder.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (-C =O) of the carboxylic acid is the most deshielded, appearing in the range of 170-185 ppm. libretexts.org The alpha-carbon (at position 2) resonates around 40-55 ppm. oregonstate.edu The carbons of the long methylene chains appear in the 20-35 ppm region, while the terminal methyl carbons are the most shielded, found between 10-15 ppm. libretexts.orgdocbrown.info

Table 2: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 13.0 | Broad Singlet |

| -CH(COOH)- | ¹H NMR | 2.2 - 2.6 | Multiplet |

| -CH₂- (Alkyl Chains) | ¹H NMR | 1.2 - 1.6 | Multiplet |

| -CH₃ (Termini) | ¹H NMR | ~0.9 | Triplet |

| C=O | ¹³C NMR | 170 - 185 | Singlet |

| -CH(COOH)- | ¹³C NMR | 40 - 55 | - |

| -CH₂- (Alkyl Chains) | ¹³C NMR | 20 - 35 | - |

| -CH₃ (Termini) | ¹³C NMR | 10 - 15 | - |

Note: Values are based on typical ranges for long-chain branched carboxylic acids and may vary depending on the solvent and experimental conditions. libretexts.orgorgchemboulder.comlibretexts.org

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by features characteristic of a long-chain carboxylic acid. libretexts.orgechemi.com

The most prominent feature is the O-H stretching vibration of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which forms dimers in the condensed phase, this absorption is exceptionally broad and strong, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibration gives rise to a sharp, intense peak, typically appearing between 1700 and 1725 cm⁻¹ for a saturated aliphatic acid. echemi.comspectroscopyonline.com The C-O single bond stretch is also visible, usually in the 1210-1320 cm⁻¹ region. libretexts.orgspectroscopyonline.com

The aliphatic nature of the molecule is confirmed by the C-H stretching vibrations of the methyl and methylene groups, which appear as sharp peaks in the 2850-3000 cm⁻¹ range, often superimposed on the broad O-H band. libretexts.org Additional C-H bending vibrations for methylene and methyl groups are found in the 1370-1470 cm⁻¹ region. libretexts.org A characteristic broad O-H out-of-plane bend for the carboxylic acid dimer can also be observed around 900-960 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong, Sharp |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | CH₂ | Medium |

| ~1375 | C-H Bend (Symmetric) | CH₃ | Medium |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid | Strong |

| 900 - 960 | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

Note: Values are based on typical ranges for long-chain carboxylic acids. libretexts.orglibretexts.orgspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds, including this compound. measurlabs.com This high degree of accuracy allows for the confident identification of molecular structures, distinguishing them from other molecules with similar nominal masses. longdom.orgbioanalysis-zone.com

Unlike low-resolution mass spectrometry which measures mass to an integer value, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, providing the exact mass of a molecule. bioanalysis-zone.comalgimed.com For this compound (C18H36O2), the calculated exact monoisotopic mass is 284.271530387 Da. nih.gov This level of precision is crucial for differentiating it from other compounds that may have the same nominal mass of 284 Da.

Various types of mass analyzers are employed in HRMS instruments to achieve high resolution, including Time-Of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap. longdom.orgresearchgate.net These instruments can achieve mass accuracies at the sub-parts-per-million (ppm) level, which is essential for assigning the correct elemental composition to an unknown compound. longdom.org

In the analysis of fatty acids like this compound, HRMS is often coupled with liquid chromatography (LC-HRMS). nih.gov This combination allows for the separation of the fatty acid from a complex mixture before it enters the mass spectrometer for accurate mass measurement and identification. nih.gov The high sensitivity and selectivity of LC-HRMS enable the detection and characterization of a wide range of fatty acids, even novel ones. nih.gov

The fragmentation pattern of this compound in mass spectrometry provides further structural information. As a carboxylic acid, characteristic fragmentation includes the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org For long-chain fatty acids, fragmentation can also occur along the alkyl chain, resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. libretexts.orgarizona.eduwhitman.edu

Table 1: Theoretical Mass Information for this compound

| Property | Value |

| Molecular Formula | C18H36O2 |

| Nominal Mass | 284 Da |

| Monoisotopic Mass | 284.271530387 Da nih.gov |

| Molar Mass | 284.5 g/mol nih.gov |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, or tissues requires effective sample preparation to isolate the analyte and remove interfering substances. dkfz.de A common method for extracting lipids, including free fatty acids, is the Bligh and Dyer method, which uses a mixture of methanol, chloroform, and water. dkfz.de

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to increase their volatility and improve their chromatographic behavior. dkfz.de A widely used derivatization technique is trans-esterification to form fatty acid methyl esters (FAMEs). dkfz.de This process involves reacting the fatty acid with an alcohol, such as methanol, in the presence of a catalyst.

Liquid chromatography-mass spectrometry (LC-MS) methods may not always require derivatization, as they can directly analyze many fatty acids. nih.gov However, sample preparation is still crucial. For instance, a simple hydrolysis procedure can be used to release fatty acids from more complex lipids before LC-MS analysis. nih.gov For direct injection of aqueous samples like drinking water, minimal pretreatment such as acidification and addition of an internal standard may be sufficient. windows.net

The choice of sample preparation and derivatization strategy depends on the analytical technique being used (GC-MS vs. LC-MS), the nature of the biological matrix, and the concentration of the analyte. The goal is to obtain a clean sample extract that allows for accurate and reproducible quantification of this compound.

Lipidomics Approaches for Comprehensive Profiling and Pathway Analysis

Lipidomics involves the comprehensive analysis of all lipids within a biological system. High-resolution mass spectrometry is a cornerstone of lipidomics, enabling the identification and quantification of a vast array of lipid species, including this compound. longdom.orgnih.gov These approaches provide insights into metabolic pathways and can aid in the discovery of biomarkers. longdom.org